REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[N:2].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Cl[CH2:19][CH:20]1[CH2:22][CH2:21]1>CN(C)C=O.O>[CH:20]1([CH2:19][O:9][C:5]2[CH:4]=[C:3]([CH2:1][NH2:2])[CH:8]=[CH:7][CH:6]=2)[CH2:22][CH2:21]1 |f:1.2.3,4.5|
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Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
ClCC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was then extracted with toluene (130 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in tetrahydrofuran (hereinafter,
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise at 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was then stirred at 45° C. for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture, water (10 mL), an aqueous sodium hydroxide solution (1.0 M, 10 mL), and water (5.0 mL) were gradually added at 0° C
|
Type
|
CUSTOM
|
Details
|
The resultant precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with 10% methanol/THF (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
Then, the combined filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, water (50 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was then extracted with ethyl acetate (50 mL×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC=1C=C(C=CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |